6-Iodo-5-(trifluoromethyl)nicotinamide
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Overview
Description
6-Iodo-5-(trifluoromethyl)nicotinamide is a compound that belongs to the class of nicotinamides, which are derivatives of nicotinic acid. This compound is characterized by the presence of an iodine atom at the 6th position and a trifluoromethyl group at the 5th position on the nicotinamide ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s chemical behavior and biological activity.
Preparation Methods
The synthesis of 6-Iodo-5-(trifluoromethyl)nicotinamide typically involves the introduction of the iodine and trifluoromethyl groups onto the nicotinamide ring. One common synthetic route includes the iodination of a trifluoromethyl-substituted nicotinamide precursor. The reaction conditions often involve the use of iodine or iodine monochloride in the presence of a suitable oxidizing agent. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-Iodo-5-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the removal of the iodine or trifluoromethyl groups.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Iodo-5-(trifluoromethyl)nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Iodo-5-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and stability. The iodine atom can participate in halogen bonding, further influencing the compound’s biological activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
6-Iodo-5-(trifluoromethyl)nicotinamide can be compared with other nicotinamide derivatives, such as:
5-(Trifluoromethyl)nicotinamide: Lacks the iodine atom, which can result in different chemical and biological properties.
6-Iodo-nicotinamide: Lacks the trifluoromethyl group, affecting its electron-withdrawing capacity and overall activity.
6-Bromo-5-(trifluoromethyl)nicotinamide: Similar structure but with a bromine atom instead of iodine, which can influence its reactivity and binding properties. The uniqueness of this compound lies in the combined presence of both the iodine and trifluoromethyl groups, which can synergistically enhance its chemical and biological properties.
This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications
Properties
CAS No. |
1496535-11-5 |
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Molecular Formula |
C7H4F3IN2O |
Molecular Weight |
316.02 g/mol |
IUPAC Name |
6-iodo-5-(trifluoromethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H4F3IN2O/c8-7(9,10)4-1-3(6(12)14)2-13-5(4)11/h1-2H,(H2,12,14) |
InChI Key |
WHTHNWFLIUVMIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)I)C(=O)N |
Origin of Product |
United States |
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